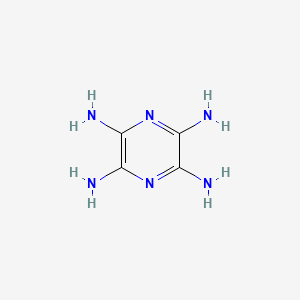

Pyrazine-2,3,5,6-tetraamine

Description

Significance of Polyaminopyrazines in Contemporary Chemical Science

Polyaminopyrazines, a class of compounds that includes Pyrazine-2,3,5,6-tetraamine, are of considerable importance in modern chemistry. The pyrazine (B50134) core, a nitrogen-containing six-membered heterocycle, imparts specific electronic properties and functionalities to these molecules. researchgate.netnih.gov The nitrogen atoms can act as hydrogen bond acceptors and provide coordination sites for metal ions, making pyrazine derivatives versatile ligands in coordination chemistry. scispace.comresearchgate.net

The strategic placement of multiple amine groups on the pyrazine ring allows these compounds to serve as versatile building blocks, or linkers, for creating larger, functional supramolecular structures. massey.ac.nz This has led to their application in the development of:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The amine groups can coordinate with metal ions to form extended networks. rsc.org The geometry of the polyaminopyrazine dictates the topology and properties of the resulting framework. For instance, related pyrazine-based ligands like pyrazine-2,3,5,6-tetracarboxylic acid have been used to construct coordination polymers with copper and other metals. capes.gov.brchimia.ch

Covalent Organic Frameworks (COFs): Polyaminopyrazines are valuable monomers for the synthesis of COFs, which are porous crystalline polymers with potential applications in gas storage and separation. chemrxiv.org The condensation reactions between the amine groups of polyaminopyrazines and other multifunctional monomers, such as diketones, can form stable pyrazine linkages within the framework. chemrxiv.org

Electroactive Materials: The electron-rich nature of the pyrazine ring, combined with the amine substituents, makes these compounds suitable for creating materials with interesting electronic and photophysical properties. researchgate.net Patents have been filed for tetraaminopyrazine-based ladder polymers intended for electroactive applications.

The study of pyrazine derivatives is a dynamic area within contemporary chemical science, driven by the quest for new materials with tailored properties for applications ranging from electronics to catalysis. nih.govrsc.org

Research Context and Scope of this compound Studies

Research involving this compound primarily focuses on its role as a structural unit in the synthesis of novel materials. Its high degree of symmetry and the presence of four reactive amine groups make it an ideal candidate for constructing well-defined, porous, and functional polymers.

The scope of studies includes:

Synthesis of Novel Polymers: A key research direction is the use of this compound as a monomer. For example, it can be reacted with compounds like 2,3,5,6-tetraamino-1,4-benzoquinone in condensation reactions to form complex network polymers with potential applications in materials science. mdpi.com

Development of Porous Frameworks: The compound is explicitly identified as a building block for metal-organic frameworks (MOFs) due to the symmetrical positioning of its amine groups, which act as polydentate ligands. These frameworks are investigated for their structural characteristics and potential for gas adsorption and separation. Related pyrazine-based ligands, such as 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine, have been successfully used to create highly porous zinc-based MOFs for CO₂ separation. researchgate.net

Creation of Functional Materials: Research extends to synthesizing nitrogen-rich conjugated systems for electronic and optical applications. While some studies use larger, more complex tetraamine (B13775644) precursors, the fundamental reaction principles are relevant. chemrxiv.org For example, the reaction of ortho-diamine units (present in this compound) with diketones to form pyrazine linkages is a key strategy in creating semiconducting COFs. chemrxiv.org

The investigation of this compound and its derivatives continues to be an active field, contributing to the development of advanced materials with precisely engineered structures and properties. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8N6 |

|---|---|

Molecular Weight |

140.15 g/mol |

IUPAC Name |

pyrazine-2,3,5,6-tetramine |

InChI |

InChI=1S/C4H8N6/c5-1-2(6)10-4(8)3(7)9-1/h(H4,5,7,9)(H4,6,8,10) |

InChI Key |

BLFHNSQIZCUTLB-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(N=C(C(=N1)N)N)N)N |

Origin of Product |

United States |

Advanced Characterization of Pyrazine 2,3,5,6 Tetraamine and Its Structural Derivatives

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the molecular structure and purity of chemical compounds. For the derivatives of Pyrazine-2,3,5,6-tetraamine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) has been employed to confirm their identity and structure.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. For the derivative 2,3,5,6-tetrakis[(methylsulfanyl)methyl]pyrazine , detailed ¹H and ¹³C NMR data have been reported. nih.gov

In the ¹H NMR spectrum, the protons of the methylthiomethyl groups give rise to distinct signals. The methylene (B1212753) protons (Pz-CH ₂-S) appear as a singlet, indicating their chemical equivalence due to the symmetry of the molecule. Similarly, the methyl protons (S-CH ₃) also present as a singlet. nih.gov

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the pyrazine (B50134) ring, the methylene groups, and the methyl groups are observed at characteristic chemical shifts, confirming the successful synthesis and substitution pattern of the derivative. nih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2,3,5,6-tetrakis[(methylsulfanyl)methyl]pyrazine in CDCl₃ nih.gov

| Nucleus | Assignment | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Pz-CH ₂-S | 3.97 (s, 8H) |

| S-CH ₃ | 2.13 (s, 12H) | |

| ¹³C | Pyrazine ring C | 149.50 |

| -C H₂-S | 35.89 | |

| S-C H₃ | 15.65 |

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a closely related derivative, 2,2′,2′′,2′′′-{[pyrazine-2,3,5,6-tetrayltetrakis(methylene)]tetrakis(sulfanediyl)}tetraacetic acid , the IR spectrum reveals key vibrational modes. nih.gov

The spectrum shows characteristic absorption bands corresponding to C-H stretching vibrations of the methylene groups, C=O stretching of the carboxylic acid groups, and various fingerprint region absorptions related to the pyrazine ring and C-S bonds. nih.gov

Table 2: Key IR Absorption Bands for 2,2′,2′′,2′′′-{[pyrazine-2,3,5,6-tetrayltetrakis(methylene)]tetrakis(sulfanediyl)}tetraacetic acid (KBr disc) nih.gov

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2984, 2922 | C-H stretching |

| 1690 | C=O stretching (carboxylic acid) |

| 1431, 1395, 1321, 1289, 1202, 1181 | Fingerprint region (including C-N, C-C, C-S) |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing fragile molecules. For 2,2′,2′′,2′′′-{[pyrazine-2,3,5,6-tetrayltetrakis(methylene)]tetrakis(sulfanediyl)}tetraacetic acid , ESI-MS data has been used to confirm its molecular weight. nih.gov The analysis revealed peaks corresponding to the protonated molecule [M+H]⁺, as well as adducts with sodium [M+Na]⁺ and potassium [M+K]⁺. nih.gov

Table 3: ESI-MS Data for 2,2′,2′′,2′′′-{[pyrazine-2,3,5,6-tetrayltetrakis(methylene)]tetrakis(sulfanediyl)}tetraacetic acid nih.gov

| m/z | Assignment |

|---|---|

| 534.97 | [M+K]⁺ |

| 519.00 | [M+Na]⁺ |

| 497.02 | [M+H]⁺ |

Chromatographic techniques are essential for assessing the purity of a compound and for the analysis of complex mixtures. High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and ultra-performance liquid chromatography (UPLC) are powerful methods for the separation, identification, and quantification of pyrazine derivatives.

The purity of synthesized 2,3,5,6-tetrakis[(methylsulfanyl)methyl]pyrazine has been assessed by thin-layer chromatography (TLC), with a reported Rf value of 0.48 using a toluene/ethyl acetate (B1210297) (10/1 v/v) eluent system. nih.gov For more complex analyses, such as in food and beverage samples, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has been effectively used for the quantitative analysis of a range of pyrazine compounds. nih.gov This demonstrates the applicability of advanced chromatographic methods for the detailed analysis and purity determination of this compound derivatives.

Solid-State Structural Determination

The precise three-dimensional arrangement of atoms in a crystalline solid is determined using X-ray diffraction techniques.

Single-crystal X-ray diffraction provides definitive proof of a molecule's structure and stereochemistry. The crystal structure of 2,3,5,6-tetrakis[(methylsulfanyl)methyl]pyrazine has been determined, revealing important details about its solid-state conformation. nih.gov

The compound crystallizes in the triclinic space group P-1, with the molecule possessing an inversion center at the center of the pyrazine ring. This results in a half-molecule in the asymmetric unit. The molecule adopts an S-shaped conformation, with two of the (methylsulfanyl)methyl substituent arms directed above the plane of the pyrazine ring and the other two below. nih.gov

Table 4: Crystallographic Data for 2,3,5,6-tetrakis[(methylsulfanyl)methyl]pyrazine nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₂₀N₂S₄ |

| Molecular Weight | 320.54 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.6773 (6) |

| b (Å) | 6.9433 (4) |

| c (Å) | 9.5135 (5) |

| α (°) | 102.635 (6) |

| β (°) | 107.539 (5) |

| γ (°) | 99.462 (9) |

| Volume (ų) | 397.61 (5) |

| Z | 1 |

Thermal Analysis Techniques (e.g., DSC, TG)

Thermal analysis techniques are crucial for characterizing the stability and decomposition behavior of nitrogen-rich compounds. For derivatives of this compound, particularly those designed for energetic applications, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide essential data on their thermal properties.

Detailed research has been conducted on the thermal stability of energetic salts derived from 2,3,5,6-Tetra(1H-tetrazol-5-yl)pyrazine (H₄TTP), a key structural derivative of this compound. These studies utilize DSC to determine the decomposition temperatures (T_dec_), which is a critical parameter for assessing the thermal stability of energetic materials.

The thermal stability of these H₄TTP-based salts varies significantly depending on the cation present. nih.gov A comprehensive study synthesizing and characterizing a series of these salts revealed a wide range of decomposition temperatures, from 207 °C to 300 °C. nih.govresearchgate.net Among the various salts analyzed, the hydroxylammonium salt was found to have the lowest thermal stability, with a decomposition temperature of 207 °C. researchgate.net In contrast, the caesium and guanidinium (B1211019) salts exhibited the highest thermal stability, with decomposition temperatures of 300 °C and 297 °C, respectively. researchgate.net This high thermal stability is a desirable property for energetic materials, indicating a lower sensitivity to accidental initiation by heat. nih.gov

The findings from the thermal analysis of these derivatives are summarized in the table below, highlighting the impact of different cations on the decomposition temperature of the 2,3,5,6-Tetra(1H-tetrazol-5-yl)pyrazine anion.

Decomposition Temperatures of 2,3,5,6-Tetra(1H-tetrazol-5-yl)pyrazine (H₄TTP) Salts

| Cation | Decomposition Temperature (T_dec) (°C) |

| Hydroxylammonium | 207 |

| Guanidinium | 297 |

| Caesium | 300 |

| General Range for various salts | 207 - 300 |

Coordination Chemistry and Supramolecular Assemblies Utilizing Pyrazine 2,3,5,6 Tetraamine

Ligand Design and Coordination Modes

The design of ligands is a cornerstone of coordination chemistry, dictating the architecture and properties of the resulting metal complexes. Pyrazine-2,3,5,6-tetraamine serves as a valuable building block in this field. massey.ac.nz

This compound functions as a polydentate ligand, meaning it can bind to a metal ion through multiple donor atoms simultaneously. The four amino groups and the two nitrogen atoms of the pyrazine (B50134) ring provide multiple potential coordination sites. This allows the compound to form stable complexes with various transition metals. The amino groups are capable of forming hydrogen bonds and coordinating with metal ions, which can influence the activity of enzymes and other proteins.

Derivatives of pyrazine, such as 2,3,5,6-tetra(2'-pyridyl)pyrazine (tppz), have been shown to exhibit a wide array of binding modes, including monodentate, bidentate, and tridentate coordination with a variety of Lewis acids. furman.edu This versatility allows for the creation of diverse molecular complexes and extended chain systems. furman.edu For instance, dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate demonstrates bidentate coordination to copper(II) and silver(I) ions through its pyridine (B92270) and pyrazine nitrogen atoms. rsc.org

The symmetrical placement of the four amine groups on the pyrazine ring is a critical feature of this compound. This symmetry influences the electronic properties of the molecule and is particularly advantageous in the formation of metal-organic frameworks (MOFs). The symmetrical design of pyrazine-based ligands with functionalities at the 2,5-positions has been a focus of research for creating new metal-organic supramolecular complexes. massey.ac.nz This strategic positioning allows for predictable coordination geometries and the construction of well-defined, ordered structures.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes involving pyrazine-based ligands often employs methods such as hydrothermal or solvothermal reactions. researchgate.netresearchgate.net These techniques facilitate the crystallization of the resulting complexes, allowing for their detailed structural analysis using methods like single-crystal X-ray diffraction.

A variety of metal complexes with pyrazine-based ligands have been synthesized and structurally characterized. For example, a hydrazone Schiff base ligand derived from pyrazine-2-carbohydrazide (B1222964) has been used to create complexes with Ti(III), Cr(III), Fe(III), WO₂(VI), Th(IV), and UO₂(VI). bendola.com In these cases, the ligand typically coordinates in a dibasic tridentate fashion. bendola.com

The pyrazine ring is well-suited to act as a bridge between metal centers, facilitating the formation of binuclear and polynuclear complexes. This bridging capability is fundamental to constructing extended metal-pyrazine frameworks. For example, a ligand derived from this compound, specifically 2,2′,2′′,2′′′-{[pyrazine-2,3,5,6-tetrayltetrakis(methylene)]tetrakis(sulfanediyl)}tetraacetic acid, reacts with nickel(II) chloride to form a binuclear complex where the ligand coordinates two Ni(II) ions in a bis-pentadentate manner. nih.gov

In another instance, the ligand 2,3,5,6-tetra(2-pyridyl)pyrazine (tppz) has been utilized to create a binuclear nickel(II) complex. nih.gov The pyrazine ring in these structures can mediate electronic communication between the metal centers. massey.ac.nz Polynuclear 2D copper(II) complexes with pyrazine have also been synthesized, where the pyrazine acts as a ditopic N,N'-diimine ligand, bridging copper centers to form extended polymeric arrays. bendola.com

Table 1: Examples of Metal Complexes with Pyrazine-Based Ligands

| Ligand | Metal Ion(s) | Resulting Structure | Reference |

|---|---|---|---|

| 2,2′,2′′,2′′′-{[pyrazine-2,3,5,6-tetrayltetrakis(methylene)]tetrakis(sulfanediyl)}tetraacetic acid | Nickel(II) | Binuclear complex | nih.gov |

| Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | Copper(II), Silver(I) | Mononuclear and polynuclear complexes | rsc.org |

| 2,3,5,6-tetra(2-pyridyl)pyrazine (tppz) | Nickel(II) | Binuclear complex | nih.gov |

| Pyrazine | Copper(II) | 2D Polynuclear framework | bendola.com |

| N′-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide | Ti(III), Cr(III), Fe(III), WO₂(VI), Th(IV), UO₂(VI) | Mononuclear complexes | bendola.com |

Supramolecular Architecture Formation

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Pyrazine-based ligands are instrumental in the construction of such architectures, including metal-organic frameworks. oup.com The sewing of molecular building units by strong coordination bonds, supplemented by weaker interactions like hydrogen bonding and π–π stacking, gives rise to these complex assemblies. nih.gov

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The symmetrical nature and versatile coordination ability of pyrazine and its derivatives make them excellent candidates for MOF construction. rsc.org

For instance, pyrazine-based ligands have been used to create MOFs with various metal ions, including those from Group 6 (Cr(0), Mo(0), W(0)). rsc.org Derivatives like 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine have been employed to synthesize highly porous zinc-based MOFs. researchgate.netrsc.org These frameworks can exhibit interesting properties, such as permanent porosity and high surface areas, making them potentially useful for applications like gas adsorption and separation. rsc.org The construction of cobalt(II) coordination polymers using pyrazine-appended succinate (B1194679) ligands further illustrates the influence of the pyrazine moiety on the final architecture. nih.gov

Covalent Organic Frameworks (COFs) from this compound Precursors

This compound and its derivatives are valuable precursors for the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with a network structure formed by covalent bonds. tcichemicals.com These materials are of interest for applications such as molecular storage, separation, and catalysis due to their porosity, crystallinity, and structural diversity. tcichemicals.com

The synthesis of COFs often involves the condensation reaction between amine and aldehyde linkers to form imine-based frameworks. tcichemicals.com Pyrazine-containing COFs, for instance, have been synthesized and investigated for their potential in various applications. researchgate.net A notable example involves the reaction of 2,3,5,6-tetrakis(4-aminophenyl)pyrazine with aromatic aldehydes to create two-dimensional microporous COFs. rsc.org These pyrazine-cored COFs, designated as COF-H1 and COF-H2, have demonstrated good CO2 uptake capacities. rsc.org

Another significant development in this area is the creation of pyrazine-based conductive two-dimensional COFs. researchgate.net The integration of pyrazine units into these frameworks can lead to materials with interesting electronic properties. researchgate.netnih.gov For example, metal-phthalocyanine-based pyrazine-linked 2D COFs have been synthesized and characterized as p-type semiconductors. nih.gov The structure of these COFs often involves the stacking of two-dimensional sheets through intermolecular interactions. mdpi.com

The versatility of pyrazine-based precursors allows for the design of COFs with specific functionalities. For instance, the introduction of nitrogen heterocycles into the COF linker can enhance CO2 capture and the removal of dyes from wastewater. rsc.org The resulting COFs have shown efficient adsorption of various organic dyes. rsc.org

Table 1: Examples of Pyrazine-Based Covalent Organic Frameworks

| COF Name | Precursors | Linkage Type | Key Properties/Applications |

| COF-H1 & COF-H2 | 2,3,5,6-tetrakis(4-aminophenyl)pyrazine and ditopic aromatic aldehydes | Imine | CO2 adsorption, dye removal rsc.org |

| Pyr-2D | Not specified | Pyrazine-linked | Coating material for battery cathodes researchgate.net |

| MPc-pz COF (M = Zn, Cu) | Metal-phthalocyanine and pyrene (B120774) derivatives | Pyrazine-linked | p-type semiconductors researchgate.netnih.gov |

Extended Chain Systems and Multi-Dimensional Networks

This compound and its derivatives can act as versatile ligands in coordination chemistry, facilitating the construction of extended chain systems and multi-dimensional networks. The symmetrical arrangement of amine groups in this compound makes it a suitable building block for creating metal-organic frameworks (MOFs). The pyrazine unit itself is known to facilitate electronic communication between metal centers in polynuclear structures. massey.ac.nz

The coordination of pyrazine-based ligands with metal ions can lead to the formation of one-, two-, and three-dimensional extended structures. furman.edu For instance, new pyrazine-based ligands have been synthesized and reacted with 3d metal salts to assemble into 1D polymer chain complexes and a 3D polymer network. massey.ac.nz The resulting architectures are influenced by factors such as the coordination geometry of the metal ion and the nature of the ligand. mdpi.com

In some cases, pyrazine-2,3,5,6-tetracarboxamide derivatives have been shown to form two-dimensional network structures through hydrogen bonding. nih.gov The interplay of coordination bonds and other non-covalent interactions, such as hydrogen bonding and π-stacking, plays a crucial role in directing the final supramolecular architecture. rsc.org For example, the reaction of pyrazine with certain metal complexes can result in one-dimensional chains that are further linked into 3D networks through hydrogen and halogen bonds. preprints.org

Table 2: Examples of Extended Structures with Pyrazine Derivatives

| Compound/System | Metal Ion (if any) | Dimensionality | Key Structural Features |

| Pyrazine-based polymers | 3d metal salts | 1D and 3D | Polymer chain complexes and network massey.ac.nz |

| N2,N3,N5,N6-tetrakis(pyridin-2-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide | None | 2D | Hydrogen-bonded network nih.gov |

| [Zn(CN2pyzdione)2(pyz)]2– chains | Zn(II) | 1D chains forming 2D network | π-π stacking interactions mdpi.com |

Hydrogen Bonding and π-Stacking in Supramolecular Assemblies

Hydrogen bonding and π-stacking are fundamental non-covalent interactions that govern the formation of supramolecular assemblies involving this compound and its derivatives. The amino groups on the pyrazine ring are capable of forming strong hydrogen bonds, which play a significant role in the construction of extended networks.

In the solid state, pyrazine-2,3,5,6-tetracarboxamide derivatives can form two-dimensional networks stabilized by N—H⋯O and N—H⋯N hydrogen bonds. nih.gov Similarly, in co-crystals of 2,3,5,6-tetramethylpyrazine (B1682967) with carboxylic acids, classical O–H⋯N hydrogen bonds, along with weaker C–H⋯O and π–π stacking interactions, lead to the formation of 2D or 3D supramolecular architectures. rsc.org

Table 3: Intermolecular Interactions in Pyrazine-Based Supramolecular Assemblies

| System | Types of Interactions | Resulting Architecture |

| N2,N3,N5,N6-tetrakis(pyridin-2-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide | N—H⋯O and N—H⋯N hydrogen bonds | 2D network nih.gov |

| 2,3,5,6-tetramethylpyrazine with carboxylic acids | O–H⋯N, C–H⋯O hydrogen bonds, π–π stacking | 2D or 3D supramolecular networks rsc.org |

| Pyrazole-based coordination compounds | O–H⋯O, N–H⋯O, C–H⋯O hydrogen bonds, C–H⋯π, π-stacking | Layered assembly mdpi.com |

Chemical Reactivity and Transformative Pathways of Pyrazine 2,3,5,6 Tetraamine

General Reaction Types

The reactivity of Pyrazine-2,3,5,6-tetraamine is dominated by the chemistry of its amino groups and the nature of the pyrazine (B50134) ring.

The amino groups on the pyrazine ring are susceptible to oxidation. Under controlled conditions, these primary amines can be oxidized to form nitroso or nitro derivatives.

Conversely, the synthesis of this compound often involves the reduction of nitro groups. For instance, the related compound 2,6-diamino-3,5-dinitropyrazine (B3353006) is reduced to create the tetraamine (B13775644). google.com This reduction demonstrates the different reactivities of the two nitro groups, where one is reduced to form an intermediate, 2,3,5-triamino-6-nitropyrazine, before further reduction under more drastic conditions or with prolonged reaction times yields the final tetraamine product. google.com This stepwise reduction highlights the influence of the existing amino groups on the reactivity of the nitro groups on the pyrazine ring. Common reducing agents for this type of transformation include sodium sulfide (B99878) or catalytic hydrogenation, though acidic conditions are typically avoided to prevent the hydrolysis of the amine groups. google.com

Table 1: Reduction of 2,6-diamino-3,5-dinitropyrazine

| Starting Material | Intermediate Product | Final Product | Reaction Conditions |

|---|---|---|---|

| 2,6-diamino-3,5-dinitropyrazine | 2,3,5-triamino-6-nitropyrazine | This compound | Catalytic hydrogenation or chemical reactants (e.g., Sodium sulfide). Prolonged reduction or more drastic conditions are needed for the second step. google.com |

The pyrazine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). However, the four amino groups in this compound are strong electron-donating groups, which deactivate the ring towards nucleophilic attack. Therefore, direct SNAr on the tetraamine itself is challenging without prior modification of the amino groups into better leaving groups.

In related pyrazine systems, SNAr is a common and synthetically useful reaction. For example, halogenated pyrazines readily undergo substitution with various nucleophiles. acs.org The mechanism typically involves the attack of a nucleophile on the carbon atom bearing a leaving group (like a halogen), forming a Meisenheimer-like intermediate. acs.org Subsequent expulsion of the leaving group restores the aromaticity of the ring, yielding the substituted product. acs.org

In some cases, particularly in fused pyrazine systems like triazolopyrazines, a tele-substitution can occur, where the nucleophile attacks a different position on the ring, leading to a rearranged product. acs.org The outcome of these reactions (standard ipso-substitution vs. tele-substitution) can be influenced by the strength of the nucleophile, the nature of the halogen, and the polarity of the solvent. acs.org While not directly documented for this compound, these principles govern the substitution chemistry of the underlying pyrazine heterocycle.

Derivatization and Functionalization Strategies

The primary amino groups of this compound are the main sites for derivatization. These groups can undergo a variety of reactions to introduce new functionalities. One of the most significant applications is in the synthesis of advanced materials, particularly ladder polymers.

This compound serves as a monomer in condensation polymerization reactions with tetracarboxylic acids or their dianhydrides, such as pyromellitic dianhydride (PMDA). google.com These reactions, often carried out in polyphosphoric acid (PPA), lead to the formation of highly stable, rigid ladder polymers. google.com The resulting polymers, such as those based on a poly(benzo-imidazobenzophenanthroline) structure, are noted for their thermal stability and are investigated for electroactive applications. google.com

Functionalization can also be achieved by reacting the amino groups to form amides. Although starting from the corresponding pyrazinetetracarboxylic acid, the synthesis of derivatives like N2,N3,N5,N6-tetrakis(pyridin-2-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide illustrates how the positions on the pyrazine ring can be functionalized with complex side groups. nih.gov This highlights a pathway for creating elaborate molecular architectures based on the pyrazine scaffold.

Table 2: Derivatization Examples

| Reactant | Reagent | Product Type | Application/Significance |

|---|---|---|---|

| This compound | Pyromellitic dianhydride (PMDA) | Ladder Polymer | Thermally stable, electroactive materials. google.com |

| This compound | Pyrazinetetracarboxylic dianhydride (PTDA) | Ladder Polymer | Creates polymers essentially free of hydrogen, enhancing thermal stability. google.com |

| Pyrazinetetracarboxylic acid | (Pyridin-2-ylmethyl)amine | Tetracarboxamide derivative | Demonstrates complex functionalization of the pyrazine core. nih.gov |

Ring Rearrangements and Degradation Pathways

The pyrazine ring is generally stable, but under certain conditions, it can undergo rearrangement or degradation. Information specifically on this compound is limited, but related systems provide insight into potential pathways.

During nucleophilic substitution reactions on halogenated researchgate.netnih.govtriazolo[4,3-a]pyrazines, a minor byproduct was observed resulting from a pyrazine ring-opening and rearrangement. acs.org The proposed mechanism involves the initial attack of the nucleophile, followed by the opening of the pyrazine ring and a subsequent rearrangement to form a new heterocyclic core. acs.org This suggests that under specific nucleophilic conditions, the integrity of the pyrazine ring in complex systems can be compromised.

A key degradation pathway for this compound involves the hydrolysis of its amino groups. This reaction is particularly relevant in acidic conditions, which are noted to be avoided during its synthesis to prevent this unwanted side reaction. google.com

Furthermore, pyrazine derivatives designed for specific applications, such as the energetic material 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine, have defined thermal decomposition pathways. This compound exhibits high thermal stability with a decomposition temperature of 260 °C, which is a critical property for its application. researchgate.net While this is a derivative, it underscores that the stability of the pyrazine core can be significantly influenced by its substituents.

Applications in Advanced Materials Science

Polymeric Materials Development

The incorporation of the pyrazine (B50134) moiety into polymer backbones imparts desirable characteristics such as high thermal stability and electroactivity. This has led to its use in creating high-performance polymers for demanding applications.

Pyrazine-2,3,5,6-tetraamine is a valuable component in the creation of thermally stable polymers. google.com Its derivatives have been identified as key monomers for high-performance polymers intended for use in polymer matrix composites (PMCs). These composites are crucial in military and aerospace designs, including aircraft fuselages and naval applications, where lightweight strength and durability are paramount. nih.govdhu.edu.cnmdpi.com The rigid structure of the pyrazine ring contributes to the thermal resistance and mechanical integrity of the final polymer. The synthesis of tetraaminopyrazine from compounds like 2,6-diamino-3,5-dinitropyrazine (B3353006) is a key step in producing these advanced polymeric materials. google.com

A significant area of development is the use of tetraaminopyrazine in the synthesis of ladder polymers for electroactive applications. techlinkcenter.org Ladder polymers are characterized by a double-stranded backbone, which provides enhanced thermal and chemical stability. By reacting this compound with 1,4,5,8-naphthalenetetracarboxylic dianhydride, a pyrazine-based BBL ladder polymer (Pz-BBL) is formed. google.com

Research has shown that incorporating the pyrazine ring, with its two nitrogen heterocycles, into the BBL polymer structure results in a significant increase in oxidative stability compared to its benzene (B151609) (BBL) or pyridine (B92270) (Py-BBL) counterparts. google.com This enhanced stability makes Pz-BBL a promising candidate for n-type photovoltaic materials and for use in high-cycling electronic devices such as supercapacitors. techlinkcenter.orggoogle.com

Table 1: Comparison of BBL Ladder Polymer Variants

| Polymer | Heterocyclic Monomer | Key Property | Potential Application |

| BBL | Benzene-based | Baseline thermal stability | High-performance plastics |

| Py-BBL | Pyridine-based | Increased oxidation stability over BBL | Electronic devices |

| Pz-BBL | Pyrazine-based | Further increased oxidative stability | Air-stable photovoltaics, Supercapacitors google.com |

Energetic Materials Research

The high nitrogen content inherent in the pyrazine ring makes it an attractive scaffold for the development of advanced energetic materials.

While this compound itself is a precursor, its core structure is central to a class of high-nitrogen energetic materials. A notable example is 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H₄TTP), a thermally stable, nitrogen-rich (71.58% N) energetic material derived from pyrazine-2,3,5,6-tetracarbonitrile. researchgate.net This compound and its energetic salts have been synthesized and extensively characterized. nih.gov

The reaction of H₄TTP with various nitrogen-based compounds like ammonia, hydrazine, and guanidine (B92328) yields energetic salts with high thermal stability and impressive detonation properties. nih.gov These materials are of interest due to their combination of high energy output and enhanced safety characteristics compared to traditional explosives. The planar structure of the H₄TTP molecule contributes to its high density and thermal stability. researchgate.net

Table 2: Properties of H₄TTP-Based Energetic Materials

| Compound | Decomposition Temp. (Tdec) | Detonation Velocity (VC-J) | Detonation Pressure (pC-J) |

| H₄TTP | 260 °C researchgate.netfigshare.com | 8655 m/s researchgate.netfigshare.com | 28.0 GPa researchgate.netfigshare.com |

| Ammonium (B1175870) Salt of H₄TTP | 240 °C nih.gov | 8364 m/s nih.gov | 24.9 GPa nih.gov |

| Hydrazinium Salt of H₄TTP | 207 °C nih.gov | 8326 m/s nih.gov | 23.3 GPa nih.gov |

| Hydroxylammonium Salt of H₄TTP | 213 °C nih.gov | 8318 m/s nih.gov | 24.3 GPa nih.gov |

Advanced Functional Materials

The reactivity of the amine groups in tetraaminopyrazine allows for its use in constructing complex organic molecules with specific functions, particularly for energy storage.

This compound is a key building block for synthesizing organic cathode materials for rechargeable batteries. Through a condensation reaction with quinone-like molecules, such as the sodium salt of rhodizonic acid, complex structures incorporating both pyrazine and catechol motifs can be created. chemrxiv.orgchemrxiv.org

One such material, tetraquinoxalinecatechol (TQC), is formed through the condensation of an aromatic diamine with rhodizonic acid. chemrxiv.orgnih.gov These materials are being explored for use in both lithium-ion and aqueous zinc-ion batteries. chemrxiv.orgoaepublish.com The extended π-conjugated system and the presence of multiple redox-active nitrogen and oxygen atoms provide high theoretical specific capacities. The larger molecular structure of compounds like TQC also helps to mitigate the common issue of dissolution in the electrolyte, leading to significantly improved cycling stability compared to smaller organic molecules. chemrxiv.orgnih.gov The fully oxidized form of TQC (OTQC) has demonstrated a reversible specific capacity of 327 mAh g⁻¹ in a lithium-organic battery. nih.gov

Table 3: Electrochemical Performance of TQC-Based Cathode Materials

| Material | Battery Type | Current Density | Max. Specific Capacity | Average Voltage | Capacity Retention |

| TQC | Li-organic | 50 mA g⁻¹ | 223 mAh g⁻¹ | 2.42 V | 82% after 300 cycles chemrxiv.orgchemrxiv.org |

| TQC | Zn-organic (aqueous) | 50 mA g⁻¹ | 301 mAh g⁻¹ | 0.76 V | 71% after 100 cycles chemrxiv.orgchemrxiv.org |

| OTQC | Li-organic | 50 mA g⁻¹ | 327 mAh g⁻¹ | 2.63 V | Not specified nih.gov |

Future Research Directions and Emerging Areas

Novel Synthetic Methodologies and Scalability

The primary route for synthesizing Pyrazine-2,3,5,6-tetraamine involves a multi-step chemical process. A known method starts with the nitrative decarboxylation of 2,6-diamino-3,5-dicarboxypyrazine to produce 2,6-diamino-3,5-dinitropyrazine (B3353006). google.com This dinitro compound is then reduced to yield 2,3,5-triamino-6-nitropyrazine and subsequently the final tetraamine (B13775644) product. google.com The reduction of the two nitro groups requires careful control, as they exhibit different susceptibilities to the reducing agents. google.com

Future research is essential to develop more efficient, sustainable, and scalable synthetic pathways. A key focus will be on optimizing existing methods to improve yields, reduce the number of steps, and minimize hazardous waste. The development of novel catalytic systems for both the nitration and reduction steps could significantly enhance process efficiency.

Furthermore, as the demand for this compound-based materials for applications like high-performance polymers grows, the scalability of its synthesis becomes critical. google.com Future investigations should address the challenges of transitioning laboratory-scale procedures to industrial production. This includes exploring continuous flow reactors, alternative and safer reagents, and processes that are more economically viable and environmentally friendly.

| Potential Research Area | Objective | Key Considerations |

| Catalyst Development | Discovering new catalysts for nitration and reduction steps. | Improving reaction selectivity, reducing reaction times, and enabling milder reaction conditions. |

| Process Optimization | Enhancing the yield and purity of the final product. | Investigating the effects of temperature, pressure, solvents, and reagent stoichiometry. |

| Green Chemistry Approaches | Reducing the environmental impact of the synthesis. | Use of non-toxic solvents, recyclable catalysts, and minimizing by-product formation. |

| Scalability Studies | Developing a robust process for large-scale production. | Ensuring consistent quality, process safety, and cost-effectiveness for industrial applications. |

In-depth Mechanistic Studies of Reactions

This compound's primary utility lies in its function as a monomer in condensation polymerization. google.com Condensation reactions are fundamental processes where two molecules combine, typically with the loss of a small molecule like water. numberanalytics.comslideshare.net The amine groups on the pyrazine (B50134) ring serve as nucleophilic sites that can react with electrophilic comonomers, such as aldehydes, ketones, or acid derivatives, to form stable polymer backbones. google.comnumberanalytics.comlibretexts.org

Despite its application in polymerization, detailed mechanistic studies of its reactions are not extensively reported. The formation of pyrazine rings themselves can occur through mechanisms like the Maillard reaction or the condensation of alpha-amino ketones, but the specific reactivity of the four amino groups on the pre-formed this compound ring requires deeper investigation. google.comnih.gov The reaction conditions, such as temperature, solvent, and acidity, are known to be sensitive factors in the condensation of related polyamine compounds. ijcce.ac.ir

Future research should focus on elucidating the step-by-step mechanisms of its polymerization reactions. Advanced techniques, including kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring, can provide critical insights into reaction pathways, the formation of intermediates, and the factors governing the final polymer structure. acs.org Understanding these mechanisms is crucial for controlling the material's properties, such as molecular weight, porosity, and thermal stability.

| Reaction Type | Investigative Focus | Potential Techniques |

| Condensation Polymerization | Elucidating the reaction pathway with various comonomers (e.g., anhydrides, aldehydes). | Kinetic analysis, in-situ FTIR/NMR spectroscopy, computational modeling. |

| Cyclization Reactions | Understanding the formation of fused heterocyclic systems. | Isolation and characterization of intermediates, isotopic labeling experiments. |

| Metal Coordination | Studying the mechanism of complex formation in MOFs. | X-ray crystallography, spectroscopic titration, thermodynamic studies. |

Rational Design of New Functional Materials

The unique structure of this compound makes it an exceptional building block for the rational design of novel functional materials with tailored properties. Its high nitrogen content and rigid aromatic core are desirable for a range of applications.

Covalent Organic Frameworks (COFs): The symmetrical arrangement of four amine groups makes this compound an ideal candidate for creating highly ordered, porous COFs. Pyrazine-functionalized COFs have already demonstrated potential in photocatalytic hydrogen generation and proton conduction. nih.gov By reacting this compound with various aldehyde linkers, new COFs can be designed for specific applications such as gas separation (e.g., CO₂ capture), catalysis, and sensing. rsc.org

Polymers and Metal-Organic Frameworks (MOFs): The tetraamine is a valuable intermediate for thermally stable polymers. google.com Its derivatives, like pyrazine tetracarboxylic acid, have been successfully used to construct MOFs for applications including iodine capture and the separation of light hydrocarbons. rsc.orgresearchgate.netnih.gov Future work will involve using the tetraamine directly as a linker to coordinate with different metal ions, creating a new family of MOFs and coordination polymers. These materials could possess interesting electronic, magnetic, and catalytic properties. For instance, coordination polymers based on the related 2,3,5,6-tetraamino-1,4-benzoquinone are being studied as potential cathode materials for Li-ion batteries. researchgate.net

Energetic Materials: The high nitrogen content of the pyrazine ring is a feature often sought in energetic materials. Derivatives like 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine, which can be synthesized from pyrazine precursors, are recognized as thermally stable, high-nitrogen energetic materials. researchgate.netnih.gov This suggests a potential future research direction in exploring this compound as a scaffold for novel, high-performance energetic compounds.

| Material Class | Key Features Derived from this compound | Potential Applications |

| Covalent Organic Frameworks (COFs) | High nitrogen content, defined porosity, structural stability. | Gas storage and separation, catalysis, proton conduction. nih.govrsc.org |

| Coordination Polymers/MOFs | Polydentate ligand sites, rigid scaffold, redox activity. | Energy storage, chemical sensing, selective capture of molecules. rsc.orgresearchgate.net |

| Thermally Stable Polymers | Aromatic backbone, extensive hydrogen bonding. | High-performance materials for aerospace and electronics. google.com |

| Energetic Materials | High nitrogen content (71.58% in a derivative), thermal stability. | Advanced propellants and explosives. researchgate.net |

Interdisciplinary Applications and Computational-Experimental Synergies

The future of materials development based on this compound lies in the powerful synergy between computational modeling and experimental research. This interdisciplinary approach allows for the in silico design and prediction of material properties before their synthesis, saving time and resources while guiding experimental efforts toward the most promising candidates.

Density Functional Theory (DFT) calculations have become an invaluable tool for studying pyrazine-based materials. bendola.comrsc.org Researchers can compute key properties such as electronic band structures, frontier molecular orbitals (FMOs), and charge transport characteristics to predict a material's suitability for electronic applications. researchgate.netrsc.org For porous materials like COFs and MOFs, computational simulations can predict pore size, surface area, and binding affinities for specific molecules, which is crucial for designing materials for gas storage or catalysis. rsc.org

This computational-experimental feedback loop is driving innovation in several interdisciplinary fields:

Energy Storage: DFT calculations can help identify polymer or COF structures with optimal voltage profiles and ion diffusion pathways for use as electrodes in next-generation batteries. researchgate.net

Electronics and Photonics: Computational screening can identify derivatives with significant nonlinear optical (NLO) properties for applications in telecommunications and optical computing. rsc.org

Environmental Remediation: Modeling the interaction between pollutants and the pores of a COF or MOF can lead to the design of highly selective materials for capturing CO₂ or removing contaminants from water. rsc.orgrsc.org

By combining the predictive power of computational chemistry with the practical insights of experimental synthesis and characterization, researchers can accelerate the discovery and optimization of this compound-based materials for a sustainable and technologically advanced future.

Q & A

Q. What are the standard synthetic routes for Pyrazine-2,3,5,6-tetraamine and its derivatives?

- Methodological Answer : this compound derivatives are typically synthesized via two primary routes:

Acid Chloride Formation : Reacting pyrazine-2,3,5,6-tetracarboxylic acid with thionyl chloride (SOCl₂) and catalytic DMF under reflux yields pyrazine-2,3,5,6-tetracarbonyl tetrachloride. This intermediate is used to prepare esters or amides without further purification .

Oxidative Methods : Phenazine (from rubber production waste) reacts with KMnO₄ in a 1:14 molar ratio under neutral conditions for 90 minutes, achieving a 73.8% yield of pyrazine-2,3,5,6-tetracarboxylic acid. This method emphasizes sustainability and cost reduction .

Q. Table 1: Synthesis Methods Comparison

| Method | Key Reactants/Conditions | Yield | Advantages |

|---|---|---|---|

| Thionyl Chloride Reflux | Tetracarboxylic acid, SOCl₂ | N/A | High-purity intermediates |

| KMnO₄ Oxidation | Phenazine, KMnO₄ | 73.8% | Waste utilization, eco-friendly |

Q. What spectroscopic and structural characterization techniques are employed for this compound complexes?

- Methodological Answer :

- Vibrational Spectroscopy : Experimental IR spectra are compared with DFT-calculated spectra to validate bonding modes (e.g., thiocyanate coordination in [Cu(tppz)(SCN)₂]) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, as demonstrated for 2,3,5,6-tetrakis(bromomethyl)pyrazine. Mercury and PLATON assist in visualizing and validating symmetry and packing .

- Electronic Spectroscopy : TDDFT with IEF-PCM solvent models simulates UV-Vis spectra, correlating experimental transitions with theoretical predictions .

Q. Table 2: Characterization Techniques

| Technique | Application Example | Reference |

|---|---|---|

| X-ray Crystallography | Resolving halogen-substituted pyrazine moieties | |

| TDDFT + IEF-PCM | Predicting solvent effects on electronic spectra |

Advanced Research Questions

Q. How can computational methods like TDDFT predict the electronic properties of this compound complexes?

- Methodological Answer :

- Model Construction : Use X-ray crystallographic data to derive molecular geometries. For [Cu(tppz)(SCN)₂], TDDFT calculations with the B3LYP functional and LANL2DZ basis set simulate electronic transitions .

- Solvent Effects : Incorporate the IEF-PCM model to account for methanol's polarity, adjusting for solvatochromic shifts .

- Validation : Compare computed spectra with experimental data to identify charge-transfer transitions or ligand-field effects. Discrepancies may arise from approximations in solvent modeling or neglected relativistic effects .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

- Methodological Answer :

- Software Cross-Verification : Use SHELXL for refinement but validate with alternative programs (e.g., OLEX2) to check for overfitting. For example, SHELX’s robustness in handling twinned data vs. newer algorithms .

- Symmetry Analysis : For tetrakis-substituted pyrazines, enforce molecular symmetry constraints during refinement to avoid unrealistic bond lengths .

- Data Quality : High-resolution datasets (e.g., <1.0 Å) reduce ambiguity. If contradictions persist, re-examine hydrogen bonding or disorder models .

Q. How do solvent effects and reaction conditions influence the stability of this compound derivatives?

- Methodological Answer :

- Solvent Polarity : Polar solvents (e.g., methanol) stabilize charged intermediates in synthesis. For example, IEF-PCM modeling shows increased dipole moments in polar environments, affecting reactivity .

- Oxidative Conditions : Neutral pH in KMnO₄ reactions minimizes side reactions (e.g., acid-catalyzed decomposition), optimizing yield .

- Thermal Stability : Reflux conditions in SOCl₂ reactions require strict moisture control to prevent hydrolysis of acid chlorides .

Applications in Materials Science

Q. What are the emerging applications of this compound metal-organic frameworks (MOFs)?

- Methodological Answer :

- Gas Separation : Zn-TCPP/DPB MOFs (using 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine) selectively adsorb CO₂ over CH₄ due to pore functionalization and Lewis acid sites .

- Sensing : Mg-TCPP MOFs exhibit aggregation-induced emission (AIE) for nitroaromatic detection. Restricted intramolecular rotation enhances fluorescence quenching efficiency .

Q. Table 3: Key MOF Applications

| MOF Composition | Application | Performance Metrics | Reference |

|---|---|---|---|

| Zn₂(TCPP)(DPB) | CO₂/CH₄ separation | Selectivity: 22.5 at 298 K | |

| Mg-TCPP | Nitroaromatic sensing | Detection limit: 10⁻⁷ M |

Safety and Handling

- Precautions : Pyrazine derivatives require handling in inert atmospheres due to moisture sensitivity. Use sealed containers and avoid prolonged storage post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.